L-Leucine-D7

Vue d'ensemble

Description

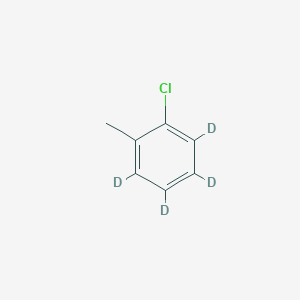

L-Leucine-D7, also known as L-Leucine-(isopropyl-d7), is a variant of the amino acid leucine where the hydrogen atoms have been replaced by deuterium . It has a linear formula of (CD3)2CDCH2CH(NH2)CO2H . Leucine is an essential branched-chain amino acid (BCAA) that plays a key role in various biological processes .

Synthesis Analysis

The synthesis of L-Leucine-D7 involves the reaction of Fmoc protected amino acids with 1× Fmoc-oSu and 1× NaHCO3 in a 1:1 dioxane: H2O solution overnight . After dissolving the reaction mixture in 5% HCl, the product is taken up using ethyl acetate and washed with 0.1 M HCl and water .Molecular Structure Analysis

The molecular structure of L-Leucine-D7 is characterized by its linear formula (CD3)2CDCH2CH(NH2)CO2H . The molecule has a molecular weight of 138.22 .Chemical Reactions Analysis

Leucine, including its deuterated form, is known to undergo various chemical reactions. For instance, leucine dehydrogenase (LDH) can selectively catalyze α-keto acids to obtain α-amino acids and their derivatives . Moreover, collision-induced dissociation (CID) tandem mass spectra of leucine and its isomers have been studied to identify spontaneous and sequential fragmentation processes .It has a melting point of over 300 °C . The molecule undergoes a mass shift of M+7 .

Applications De Recherche Scientifique

- Tracing Metabolic Pathways Glucose-Alanine Cycle: L-Leucine-D7 tracing helps elucidate the contribution of L-leucine to glucose production in the liver during fasting and exercise.

- Investigating mTOR Signaling Regulatory Mechanisms: Combining L-Leucine-D7 tracing with genetic or pharmacological manipulations helps unravel how L-leucine regulates mTOR signaling.

- Understanding Drug Metabolism Drug Interactions: L-Leucine-D7 tracing helps evaluate how drugs interact with other molecules in the body, including other medications or dietary components.

- In studies involving common carp, L-Leucine-D7 replaced 50% of dietary L-leucine. Researchers used this approach to determine protein turnover rates in fish proteomes .

Protein Turnover Studies

Regulating Blood Sugar Levels

Safety and Hazards

Based on the safety data sheet for L-Leucine, it is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, do not induce vomiting and seek medical attention .

Orientations Futures

While there is currently limited information specifically on the future directions of L-Leucine-D7, research on leucine and its derivatives continues to be a promising area. Studies are being conducted to further understand the role of leucine in regulating animal growth and development . Additionally, the potential of leucine as a dietary supplement for treating obesity and diabetes mellitus is being investigated .

Relevant Papers Several papers have been published on the topic of leucine and its derivatives. For instance, a paper titled “Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis” discusses the potential of leucine as a dietary supplement . Another paper, “Research progress in the role and mechanism of Leucine in regulating animal growth and development”, provides insights into the role of leucine in animal growth and development .

Mécanisme D'action

Target of Action

L-Leucine-D7, a deuterium-labeled form of L-Leucine , primarily targets the mTOR signaling pathway . This pathway plays a crucial role in cellular processes such as protein synthesis and cell growth .

Mode of Action

L-Leucine-D7, similar to L-Leucine, activates the mTOR signaling pathway . This activation leads to a series of biochemical reactions that promote protein synthesis and cell growth . The deuterium labeling of L-Leucine-D7 may affect its interaction with the mTOR pathway, potentially altering its pharmacokinetic and metabolic profiles .

Biochemical Pathways

The catabolism of L-Leucine-D7 is expected to follow the same biochemical pathways as L-Leucine . The initial steps of this catabolic pathway are conserved in most organisms, leading to the production of 3-methylcrotonyl-CoA. This metabolite undergoes further enzymatic steps to produce acetoacetate and acetyl-CoA . These products can then enter other metabolic pathways, contributing to processes such as fatty acid synthesis .

Pharmacokinetics

It’s known that changes to molecules, such as the addition of deuterium, can have profound effects on their pharmacokinetic properties . For instance, acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch enhances the drug’s effectiveness by improving its pharmacokinetic properties .

Result of Action

The activation of the mTOR pathway by L-Leucine-D7 can stimulate protein synthesis and cell growth . This can have various effects at the molecular and cellular levels, depending on the specific cell type and physiological context. For instance, in muscle cells, this can lead to increased muscle protein synthesis and growth .

Action Environment

The action of L-Leucine-D7 can be influenced by various environmental factors. For example, the availability of other nutrients can affect the uptake and metabolism of L-Leucine-D7 . Additionally, the compound’s action can be modified under conditions of insulin resistance, such as in obesity or diabetes .

Propriétés

IUPAC Name |

(2S)-2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,4D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-RHMGQHGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.